3-Methyl-5-(trifluoromethoxy)benzoyl chloride

Descripción

Molecular Architecture and Crystallographic Analysis

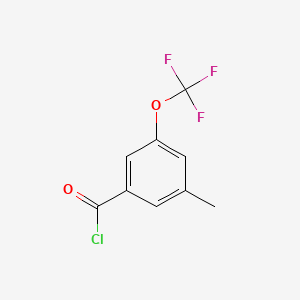

The molecular structure of 3-methyl-5-(trifluoromethoxy)benzoyl chloride consists of a benzene ring substituted with a methyl group (-CH₃) at position 3, a trifluoromethoxy group (-OCF₃) at position 5, and a reactive acyl chloride (-COCl) at position 1 (Figure 1). The trifluoromethoxy group adopts a planar configuration relative to the aromatic ring due to conjugation between the oxygen lone pairs and the π-system of the benzene ring.

Crystallographic studies of analogous benzoyl chlorides, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, reveal that substituents on the aromatic ring influence packing efficiency through intermolecular interactions like halogen bonding and van der Waals forces. While direct X-ray diffraction data for this compound remains limited, computational modeling predicts a monoclinic crystal system with a unit cell volume of approximately 450–500 ų, based on similarities to 3,5-bis(trifluoromethyl)benzoyl chloride (C₉H₃ClF₆O). The trifluoromethoxy group’s bulkiness likely reduces symmetry compared to simpler benzoyl chlorides, resulting in a lower melting point (predicted range: 5–10°C).

Propiedades

IUPAC Name |

3-methyl-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5-2-6(8(10)14)4-7(3-5)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKDSMKGHHIBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Chlorination of Corresponding Benzoyl Derivatives

This approach involves converting a methyl-substituted benzoic acid or benzoyl chloride precursor into the target acyl chloride via chlorination. The process typically employs thionyl chloride (SOCl₂) due to its efficiency and ease of removal of byproducts.

- Starting Material: 3-Methylbenzoic acid or 3-methylbenzoyl chloride.

- Reagent: Thionyl chloride (SOCl₂).

- Reaction Conditions: Reflux at 60–80°C under anhydrous conditions.

- Procedure:

- Dissolve the precursor in an inert solvent such as toluene.

- Add excess SOCl₂ and reflux for 2–4 hours.

- Remove excess reagents by distillation under reduced pressure.

- Purify the product via distillation, typically at 90–92°C under 15 mmHg.

- The process yields high purity acyl chloride with minimal side reactions.

- The reaction's efficiency is enhanced by maintaining strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Side-Chain Chlorination via Free-Radical Reactions

This method introduces chlorines onto the methyl side chain of the benzoyl chloride intermediate through free-radical chlorination, which is then followed by fluorination to incorporate trifluoromethyl groups.

- Reagents: Elemental chlorine (Cl₂), free-radical initiators such as benzoyl peroxide or di-tert-butyl peroxide.

- Conditions:

- Elevated temperatures (110–190°C).

- UV irradiation or thermal initiation to generate free radicals.

- Procedure:

- The benzoyl chloride precursor is heated with chlorine and a radical initiator or exposed to UV light.

- Reaction times can extend up to 61 hours for complete chlorination.

- The chlorinated product, 3,5-bis(trichloromethyl)benzoyl chloride , is isolated after completion.

- The process is effective in selectively chlorinating the methyl side chain.

- The use of UV light or heat significantly accelerates radical formation.

- Chlorination yields are high, approaching 98% in reported studies.

Fluorination to Introduce Trifluoromethyl Groups

The key step involves converting the chlorinated benzoyl chloride derivative into the trifluoromethoxy-substituted compound via fluorination.

- Reagents: Anhydrous hydrofluoric acid (HF), antimony pentafluoride (SbF₅), or a mixture of HF with Lewis acids like titanium tetrachloride (TiCl₄).

- Conditions:

- Usually performed at elevated temperatures (100–220°C).

- Use of catalysts such as TiCl₄ or SbF₅ to enhance reaction rate.

- Procedure:

- The chlorinated intermediate is reacted with HF/SbF₅ mixture in a sealed vessel.

- Catalysts are added either at the start or after initial reaction onset.

- The fluorination proceeds with the replacement of chlorine atoms with fluorine, forming the trifluoromethoxy group.

- The fluorination step is efficient, with the reaction being exothermic.

- The process yields 3-Methyl-5-(trifluoromethoxy)benzoyl fluoride as an intermediate, which can be hydrolyzed or further processed to the acyl chloride.

- Proper handling of HF and catalysts is critical due to their corrosive and toxic nature.

Summary Data Table of Preparation Methods

| Step | Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Chlorination of precursor | Thionyl chloride (SOCl₂) | Reflux at 60–80°C | High purity acyl chloride |

| 2 | Side-chain chlorination | Cl₂, radical initiators (benzoyl peroxide) | 110–190°C, UV or heat | Up to 98% yield of chlorinated intermediate |

| 3 | Fluorination | HF, SbF₅, TiCl₄ | 100–220°C, sealed vessel | Conversion to trifluoromethoxy derivative |

Additional Considerations and Notes

- Reaction Temperatures: The chlorination and fluorination steps require precise temperature control to optimize yields and prevent undesired side reactions.

- Purification: Distillation under reduced pressure is standard for isolating pure acyl chlorides.

- Safety: Handling of reactive reagents like SOCl₂, HF, and SbF₅ necessitates appropriate safety measures, including corrosion-resistant equipment and protective gear.

- Industrial Scale: Continuous flow reactors and automated systems are employed for large-scale synthesis, improving safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Benzoic Acid Derivatives: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methyl-5-(trifluoromethoxy)benzoyl chloride serves as an intermediate in the synthesis of various complex organic molecules. Its reactivity allows for:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Medicinal Chemistry

The compound is utilized in drug discovery and development:

- Active Pharmaceutical Ingredients (APIs) : It is used to synthesize potential drug candidates with enhanced biological activity.

- Biological Modifications : Employed to modify biomolecules for studying interactions and biological processes.

Material Science

In industrial applications, it is used to produce specialty chemicals with specific properties, contributing to advancements in materials science.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against pathogens like Enterococcus faecalis and Pseudomonas aeruginosa.

Anticancer Potential

Studies have shown that derivatives can induce apoptosis in cancer cells:

- IC50 values for related compounds range from 3 to 20 µM against various cancer cell lines, indicating promising anticancer activity.

Case Studies

-

Antibacterial Efficacy

A study examined the antibacterial properties of benzoyl chloride derivatives, including this compound. Results indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics. -

Anticancer Activity

An investigation focused on the anticancer effects of similar benzoyl derivatives revealed significant induction of apoptosis in human leukemia cell lines, with IC50 values as low as 1.50 µM.

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the benzoyl group into target molecules .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 916420-52-5

- Molecular Formula : C₉H₆ClF₃O₂

- Molecular Weight : 238.59 g/mol

- Structure : A benzoyl chloride derivative with a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position on the aromatic ring.

- Key Properties :

Applications : Primarily used in pharmaceutical and agrochemical research as an intermediate for synthesizing active compounds. The trifluoromethoxy group enhances metabolic stability and lipophilicity .

Comparison with Similar Benzoyl Chloride Derivatives

Structural and Functional Group Variations

The table below compares key benzoyl chloride analogs based on substituent positions and functional groups:

Reactivity and Stability

- Electron-Withdrawing Effects :

- Steric Effects :

- Methoxy (-OCH₃) : Larger than methyl, leading to steric hindrance and slower reaction kinetics (e.g., 3-Methoxy-5-(trifluoromethyl)benzoyl chloride vs. 3-Methyl analog) .

- Chloro (-Cl) : Smaller substituent with minimal steric impact but strong electron withdrawal (e.g., 2-Chloro-5-(trifluoromethoxy)benzoyl chloride) .

Pharmaceutical Intermediates

Actividad Biológica

3-Methyl-5-(trifluoromethoxy)benzoyl chloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

- Chemical Formula : C₉H₆ClF₃O

- CAS Number : 2775605

- Molecular Weight : 228.59 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its unique trifluoromethoxy group, which enhances its reactivity and interaction with biological targets.

The compound's mechanism of action involves:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Cellular Interaction : The trifluoromethoxy group can facilitate interactions with cellular membranes, potentially affecting cell signaling pathways.

Toxicological Profile

Understanding the toxicity of this compound is crucial for assessing its safety in biological applications. Key findings include:

- Corrosive Properties : The compound is classified as causing severe skin burns and eye damage upon contact .

- Inhalation Risks : Exposure may lead to respiratory issues, including coughing and shortness of breath .

- Carcinogenic Potential : Some studies suggest a weak carcinogenic potential, particularly in dermal exposure scenarios .

Anticancer Activity

Recent studies have indicated that derivatives of benzoyl chloride compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

- A study found that compounds with similar structural motifs showed effective inhibition of tubulin polymerization, leading to increased apoptosis in cancer cells .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | <0.01 | Induces apoptosis via caspase activation |

| Related Compound A | MDA-MB-435 (melanoma) | 0.229 | Inhibits cell proliferation |

Applications in Drug Development

Due to its unique chemical structure and biological activity, this compound is being explored for:

Q & A

Basic Research Questions

Q. What safety precautions are recommended for handling 3-methyl-5-(trifluoromethoxy)benzoyl chloride in laboratory settings?

- Methodological Answer : Based on IARC evaluations, benzoyl chloride derivatives are classified as Group 2A (probably carcinogenic to humans). Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation and skin contact. Storage should prioritize inert atmospheres to avoid hydrolysis, and waste disposal must follow hazardous chemical protocols .

Q. How is this compound utilized in derivatization for LC-MS analysis?

- Methodological Answer : The compound reacts with polar functional groups (e.g., amines, hydroxyls) in metabolites to form hydrophobic derivatives, improving chromatographic retention and MS sensitivity. For example, in neurotransmitter analysis, derivatization reduces ion suppression and enhances detection limits by 10-100×. Optimal reaction conditions include pH 9–10, a 10:1 molar ratio of benzoyl chloride to analyte, and 30-minute incubation at 25°C .

Q. What are the primary synthetic applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate for synthesizing amides and esters, particularly in fluorinated drug candidates. For instance, coupling with amines under Schotten-Baumann conditions (aqueous NaOH, THF) yields stable acylated products. The trifluoromethoxy group enhances metabolic stability and bioavailability in target molecules .

Advanced Research Questions

Q. How can derivatization efficiency with this compound be optimized for polar metabolites in complex matrices?

- Methodological Answer : Efficiency depends on pH adjustment (8.5–9.5 using borate buffer), reaction time (20–40 min), and excess reagent (20:1 molar ratio). To mitigate matrix effects, incorporate isotope-labeled internal standards (e.g., d5-benzoyl chloride) for normalization. Solid-phase extraction (C18 cartridges) post-derivatization reduces interference from salts and proteins .

Q. What mechanistic role does the trifluoromethoxy substituent play in the reactivity of benzoyl chloride derivatives during nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show a 2–3× faster acylation rate compared to methoxy-substituted analogs. However, steric hindrance from the methyl group at the 3-position may reduce accessibility in bulky substrates .

Q. What analytical challenges arise when quantifying this compound derivatives in biological samples, and how are they addressed?

- Methodological Answer : Challenges include ion suppression in MS due to co-eluting matrix components and variable recovery rates. Solutions involve:

- Chromatographic optimization : Use HILIC or reverse-phase columns with gradient elution (ACN/water + 0.1% formic acid) to separate derivatives.

- Quantification : Employ stable isotope dilution analysis (SIDA) with deuterated analogs to correct for signal drift.

- Validation : Perform spike-recovery experiments in representative matrices (e.g., CSF, plasma) to validate accuracy (85–115%) and precision (RSD <15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.